Cas no 16154-61-3 (1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine)

1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine
- 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine
- AKOS008736858
- 1-Methyl-4-(3-methyl-4-nitro-phenyl)-piperazine
- SCHEMBL13770541
- Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)-
- YVVZWEJZESFFDB-UHFFFAOYSA-N
- AS-8708
- CS-0447695
- DTXSID20593787
- DB-147693
- SCHEMBL170932
- MFCD11039716
- 16154-61-3
-
- MDL: MFCD11039716
- インチ: InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
- InChIKey: YVVZWEJZESFFDB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1[N+](=O)[O-])N2CCN(C)CC2
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.3Ų
1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263496-5g |
Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- |
16154-61-3 | 98% | 5g |
$370 | 2024-06-07 | |
Key Organics Ltd | AS-8708-50MG |
1-methyl-4-(3-methyl-4-nitrophenyl)piperazine |
16154-61-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Fluorochem | 094143-5g |
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |
16154-61-3 | 97% | 5g |
£208.00 | 2022-03-01 | |
abcr | AB418791-1 g |
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine |
16154-61-3 | 1g |
€140.40 | 2023-04-24 | ||
Key Organics Ltd | AS-8708-100MG |
1-methyl-4-(3-methyl-4-nitrophenyl)piperazine |
16154-61-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB418791-250mg |
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine; . |
16154-61-3 | 250mg |
€96.00 | 2025-02-15 | ||
Key Organics Ltd | AS-8708-5MG |
1-methyl-4-(3-methyl-4-nitrophenyl)piperazine |
16154-61-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB418791-1g |
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine; . |
16154-61-3 | 1g |
€141.50 | 2025-02-15 | ||
eNovation Chemicals LLC | Y1263496-5g |
Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- |
16154-61-3 | 98% | 5g |
$390 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263496-25g |
Piperazine, 1-methyl-4-(3-methyl-4-nitrophenyl)- |
16154-61-3 | 98% | 25g |
$1350 | 2025-02-19 |
1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazineに関する追加情報
Introduction to 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine (CAS No. 16154-61-3)
1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine, identified by its Chemical Abstracts Service (CAS) number 16154-61-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom and two adjacent carbon atoms. The presence of a methyl group at the 1-position and a nitro-substituted phenyl ring at the 4-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine combines the favorable pharmacokinetic properties of piperazine derivatives with the bioisosteric potential of nitroaromatic groups. Piperazine-based compounds are widely recognized for their role in various therapeutic applications, including antipsychotics, antidepressants, antihistamines, and antiparasitic agents. The nitro group, in particular, serves as a versatile pharmacophore that can modulate receptor binding affinity and metabolic stability, enhancing the overall efficacy of the molecule.
In recent years, there has been a growing interest in exploring novel piperazine derivatives for their potential in treating neurological and psychiatric disorders. The nitro-substituted phenyl ring in 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine imparts a distinct electronic profile that can interact with target proteins in unique ways. This has led to its investigation as a precursor or analog in the development of next-generation therapeutics.
One of the most compelling aspects of 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as nucleophilic substitution or condensation reactions involving appropriate precursors. This ease of synthesis makes it an attractive candidate for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies.
The pharmacological profile of 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine has been extensively studied in vitro and in vivo. Preliminary research suggests that this compound exhibits modulatory effects on several neurotransmitter systems, including dopamine and serotonin pathways. These interactions are particularly relevant given the compound's potential applications in addressing conditions such as depression, anxiety, and cognitive disorders.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine. Molecular docking simulations have shown that this compound can bind effectively to various protein targets, including enzymes and receptors implicated in neurological diseases. These computational findings have guided experimental efforts to optimize its pharmacological properties further.
The synthesis and characterization of 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine have also contributed to our understanding of nitroaromatic substituents in drug design. The electron-withdrawing nature of the nitro group influences both the electronic distribution and hydrogen bonding capabilities of the molecule, which are critical factors in determining its binding affinity and selectivity.
In conclusion, 1-methyl-4-(3-methyl-4-nitrophenyl)-Piperazine (CAS No. 16154-61-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, synthetic feasibility, and demonstrated biological activity make it a valuable asset for developing innovative treatments targeting neurological and psychiatric disorders. As research continues to uncover new therapeutic applications for piperazine derivatives, compounds like this one will undoubtedly play a pivotal role in advancing medical science.
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